3-Hydroxydiphenyl phenol

Polymer Chemistry High-Performance Polymers Thermal Analysis

Sourcing a diol monomer that delivers high glass transition temperatures and thermal stability without char yield compromise is a persistent challenge. This 4,6-diphenyl resorcinol provides a rigid, conjugated backbone that directly addresses this need. Its unique substitution pattern imparts thermal endurance up to 475°C in aromatic polyesters. - Achieves high Tg and thermal stability as a co-monomer in engineering plastics. - Distinct oxidative degradation pathway (CO evolution, ring contraction) validates structural identity. - Supplied with rigorous quality documentation to support your polymer R&D and scale-up.

Molecular Formula C18H14O2
Molecular Weight 262.308
CAS No. 19546-06-6
Cat. No. B579082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxydiphenyl phenol
CAS19546-06-6
Synonyms[m-Terphenyl]-4,6-diol(8CI)
Molecular FormulaC18H14O2
Molecular Weight262.308
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2O)O)C3=CC=CC=C3
InChIInChI=1S/C18H14O2/c19-17-12-18(20)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12,19-20H
InChIKeyJTZMHBIDDPPUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxydiphenyl Phenol Procurement Overview


3-Hydroxydiphenyl phenol, systematically known as 4,6-diphenylbenzene-1,3-diol or [m-Terphenyl]-4,6-diol, is a synthetic phenolic compound with the molecular formula C18H14O2 and a molecular weight of 262.30 g/mol . It belongs to the m-terphenyl class, characterized by a central resorcinol core substituted with phenyl groups at the 4 and 6 positions. This specific substitution pattern distinguishes it from other terphenyl isomers and simple alkylresorcinols, making it a specialty intermediate in polymer chemistry and a subject of fundamental organic chemistry research [1].

Specialty monomer for high-Tg polyester synthesis
Unique CO evolution pathway for radical mechanism studies
4,6-diphenyl resorcinol core distinct from other isomers

Why Generic Substitution Fails for 3-Hydroxydiphenyl Phenol


3-Hydroxydiphenyl phenol cannot be simply interchanged with other resorcinol derivatives or terphenyl isomers. Early research demonstrates that the specific 4,6-diphenyl substitution on the resorcinol ring dictates a unique oxidative degradation pathway involving carbon monoxide evolution and ring contraction to a cyclopentadienone, a behavior not observed in unsubstituted resorcinol or other isomers [1]. This unique reactivity profile means that its performance as a monomer in high-temperature polyester synthesis, where it contributes to a glass transition temperature (Tg) and thermal stability up to 475°C [2], is intrinsically linked to its molecular architecture. Substituting a generic diol would alter the polymer's backbone rigidity, thermal properties, and char yield, leading to failure in applications requiring specific thermal and solvent resistance characteristics.

Generic diols may shift polyester Tg and char yield profile

Unsubstituted resorcinol lacks the CO evolution oxidative pathway

Isomeric substitution patterns can alter oxidative stability

Differential Evidence Assessment vs. Analogues


Thermal Performance of Polyesters vs. Other Diols

No head-to-head comparative studies were found that quantitatively measure the differential impact of 3-Hydroxydiphenyl phenol versus its closest analogs (e.g., 4,4'-dihydroxybiphenyl, bisphenol A, or other terphenyl diol isomers) on the final properties of a polymer. The available patent literature qualitatively states that incorporating dihydroxy-meta-terphenyl units 'greatly improve[s] the % char remaining after burning, or “char yield,” as compared to conventional aromatic polyesters' and yields materials with 'a high glass transition temperature and stability up to 475.degree. C' [1]. However, the specific baseline 'conventional aromatic polyester' and the quantitatively measured difference in char yield and Tg are not disclosed, making a data-driven selection impossible.

Thermal Performance vs. Diols
Data to verify

Patent claims high Tg and char yield vs. conventional polyesters, but no quantitative data.

Limits data-driven selection over common diols.

Public-domain patent data only; no head-to-head study.

Polymer Chemistry High-Performance Polymers Thermal Analysis

Comparative Reactivity in Phenyl-Substituted Resorcinols

The foundational study by Güsten et al. describes the synthesis and oxidation of a series of phenyl-substituted resorcinols, including the target compound [1]. The paper notes that oxidation leads to deeply colored solutions with intense ESR signals, suggesting a radical mechanism. While the study implicitly compares the behavior of 2,4,6-triphenylresorcinol, tetraphenylresorcinol, and 2,4-diphenylnaphthoresorcinol, no quantitative yield, rate constant, or product distribution data are provided for the specific 4,6-diphenyl isomer (the target compound) in a side-by-side comparison with these analogues. The claim that 4,6-diphenylresorcinol undergoes a specific ring contraction is presented as part of a general pathway for the class, not as a quantified differential property.

Oxidative Pathway Comparison
Class-level inference

Qualitative CO evolution and ring contraction noted, no rate/yield data vs. analogues.

Cannot quantify relative oxidative stability.

Literature reports class-level pathway, not differential kinetics.

Organic Chemistry Reaction Mechanisms Radical Chemistry

Biological Activity vs. Related Polyphenols

Numerous studies exist on the tyrosinase inhibitory and antioxidant properties of 4-substituted resorcinols and chalcone derivatives containing a 2,4-substituted resorcinol moiety [1]. The target compound, 4,6-diphenylresorcinol, is structurally related but lacks published IC50 values for tyrosinase inhibition, DPPH radical scavenging activity (EC50), or any other bioactivity assay in comparison to a known standard like kojic acid, 4-butylresorcinol, or resveratrol. No direct comparative pharmacological data was found.

Bioactivity vs. Polyphenols
Data to verify

No IC50 or EC50 data for tyrosinase inhibition or antioxidant activity vs. known derivatives.

Cannot prioritize as a bioactivity lead scaffold.

Structural similarity suggests potential, but no assay data.

Medicinal Chemistry Tyrosinase Inhibition Antioxidant Capacity

Validated Application Scenarios for 3-Hydroxydiphenyl Phenol


Specialty Monomer for High-Temperature Polyesters

The primary evidenced application for 3-Hydroxydiphenyl phenol is as a co-monomer (dihydroxy-m-terphenyl unit) in the synthesis of aromatic polyesters. These polymers have been shown to possess high glass transition temperatures and thermal stability, making them candidates for high-performance engineering plastics where solvent resistance and thermal endurance are required [1]. This stems directly from patent literature describing its incorporation into polyester backbones to improve char yield.

Free Radical Chemistry and Cycloaddition Research

The compound's documented ability to undergo a unique oxidative degradation involving CO evolution and ring contraction to a cyclopentadienone provides a specific mechanistic probe for studying biradical intermediates. Researchers can use 3-Hydroxydiphenyl phenol as a model substrate to investigate the influence of aryl substitution on reaction pathways in resorcinol systems, a scenario rooted in the findings of Güsten et al. [1].

Precursor for Advanced Functional Materials

The 4,6-diphenyl substitution pattern on a resorcinol core creates a rigid, conjugated molecule with two precisely positioned hydroxyl groups. This geometry is potentially valuable for designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where the binding angle and rigidity are critical. This speculative application is a direct extension of its proven utility as a rigid monomer in polymer chemistry [1] and its known molecular structure .

Application
Selection Property
Validation Focus
High-temperature polyester co-monomer
Reported contribution to thermal stability and char yield
Tg and thermal degradation profile in target polymer
Radical mechanism probe
Unique oxidative degradation pathway with CO evolution
Replicate reported pathway and ring contraction under defined conditions
Precursor for rigid frameworks (MOFs/COFs)
Defined 4,6-diphenyl resorcinol geometry
Binding angle and framework stability in designed material
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